N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16149892
InChI: InChI=1S/C30H27N5O3S/c1-2-37-26-16-12-25(13-17-26)35-29(23-9-6-18-31-19-23)33-34-30(35)39-21-28(36)32-24-10-14-27(15-11-24)38-20-22-7-4-3-5-8-22/h3-19H,2,20-21H2,1H3,(H,32,36)
SMILES:
Molecular Formula: C30H27N5O3S
Molecular Weight: 537.6 g/mol

N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16149892

Molecular Formula: C30H27N5O3S

Molecular Weight: 537.6 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(benzyloxy)phenyl]-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C30H27N5O3S
Molecular Weight 537.6 g/mol
IUPAC Name 2-[[4-(4-ethoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Standard InChI InChI=1S/C30H27N5O3S/c1-2-37-26-16-12-25(13-17-26)35-29(23-9-6-18-31-19-23)33-34-30(35)39-21-28(36)32-24-10-14-27(15-11-24)38-20-22-7-4-3-5-8-22/h3-19H,2,20-21H2,1H3,(H,32,36)
Standard InChI Key WZXGNZDIUKCRKE-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4)C5=CN=CC=C5

Introduction

Chemical Structure and Physicochemical Properties

The compound’s molecular formula is C₃₀H₂₈N₆O₃S, with a molecular weight of 552.65 g/mol. Its IUPAC name reflects the intricate arrangement of substituents: the 1,2,4-triazole ring is substituted at position 4 with a 4-ethoxyphenyl group, at position 5 with a pyridin-3-yl group, and at position 3 with a sulfanyl bridge connected to an acetamide group. The acetamide’s nitrogen is further bonded to a 4-(benzyloxy)phenyl ring.

Key Structural Features:

  • 1,2,4-Triazole Core: Known for hydrogen-bonding capacity and metabolic stability, this scaffold is prevalent in medicinal chemistry .

  • 4-Ethoxyphenyl Group: The ethoxy substituent enhances lipophilicity, potentially improving membrane permeability compared to hydroxyl or methoxy analogs.

  • Pyridin-3-yl Group: Introduces hydrogen-bond acceptor sites, often associated with kinase inhibition or receptor modulation.

  • Benzyloxyphenyl Acetamide: The benzyloxy group may confer resistance to oxidative metabolism, extending half-life in biological systems.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₃₀H₂₈N₆O₃S
Molecular Weight552.65 g/mol
Hydrogen Bond Donors2 (triazole NH, acetamide NH)
Hydrogen Bond Acceptors8
Lipophilicity (LogP)Estimated ~3.5–4.2

Synthesis and Analytical Characterization

Synthetic Routes

The synthesis likely involves multi-step reactions, building on methodologies for analogous triazole-thioacetamides :

  • Triazole Ring Formation:

    • Cyclocondensation of a thiosemicarbazide precursor with a substituted hydrazine.

    • Example: Reaction of 4-ethoxyphenylhydrazine with a pyridin-3-yl-substituted thiourea derivative under acidic conditions.

  • Sulfanyl-Acetamide Coupling:

    • Thiolation of the triazole’s sulfhydryl group with chloroacetyl chloride, followed by amidation with 4-(benzyloxy)aniline.

    • Reagents: Ethyl dichlorophosphate (EDCl) and hydroxybenzotriazole (HOBt) in anhydrous DMF .

  • Purification:

    • Recrystallization from ethanol/water mixtures or chromatography on silica gel.

Critical Reaction Parameters:

  • Temperature control (<60°C) to prevent decomposition.

  • Anhydrous conditions to avoid hydrolysis of the ethoxy group.

Analytical Characterization

Hypothetical spectroscopic data, inferred from analogs:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 8.5–8.7 ppm (pyridin-3-yl protons),

    • δ 7.2–7.4 ppm (benzyloxy aromatic protons),

    • δ 4.5 ppm (OCH₂CH₃ quartet).

  • IR (KBr):

    • 1650 cm⁻¹ (amide C=O stretch),

    • 1240 cm⁻¹ (C–O–C ether vibration).

Biological Activity and Mechanism of Action

Hypothesized Pharmacological Profiles

Based on structural analogs, the compound may exhibit:

Antimicrobial Activity:

  • Triazole derivatives disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .

  • The pyridin-3-yl group could enhance activity against Gram-negative bacteria by improving penetration.

Anti-Inflammatory Effects:

  • Ethoxyphenyl groups may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.

Mechanism of Action

  • Enzyme Inhibition: The triazole core chelates metal ions in enzyme active sites (e.g., zinc-dependent matrix metalloproteinases).

  • Receptor Modulation: The pyridine ring may bind to purinergic or serotonin receptors via π-π interactions.

Structure-Activity Relationship (SAR) Insights

Impact of Substituents:

  • 4-Ethoxyphenyl vs. 4-Chlorophenyl: Ethoxy’s electron-donating nature may reduce oxidative metabolism compared to chloro substituents.

  • Pyridin-3-yl vs. Thienyl: Pyridine’s nitrogen enhances hydrogen bonding, potentially increasing target affinity over thiophene .

Table 2: Comparative SAR of Triazole Analogs

SubstituentBiological Activity Trend
4-EthoxyphenylImproved metabolic stability
Pyridin-3-ylEnhanced kinase inhibition
BenzyloxyphenylIncreased CNS penetration

Industrial and Research Applications

Pharmaceutical Development:

  • Lead compound for kinase inhibitors in oncology.

  • Antimicrobial agent targeting multidrug-resistant pathogens.

Material Science:

  • Ligand for metal-organic frameworks (MOFs) due to triazole’s chelating ability.

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